molecular formula C14H25BO2 B13404859 2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester

Cat. No.: B13404859
M. Wt: 236.16 g/mol
InChI Key: QGWQMLAZUPRXGK-ZGGKBRPKSA-N
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Description

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester is a boronic ester compound with the molecular formula C14H25BO2. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester typically involves the reaction of 2-Methylpropaneboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a dehydrating agent such as toluene or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired ester with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

    Reduction: It can be reduced to form boranes or other reduced boron-containing compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or alcohols.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted boronic esters or other functionalized products.

Scientific Research Applications

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

  • Methylboronic acid pinacol ester
  • Ethylboronic acid pinacol ester
  • Propylboronic acid pinacol ester
  • Cyclopropylboronic acid pinacol ester

Uniqueness

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester is unique due to its specific stereochemistry and the presence of the pinanediol moiety. This configuration provides enhanced stability and reactivity compared to other boronic esters, making it particularly useful in complex organic synthesis.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

(2S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10?,11?,12?,14-/m0/s1

InChI Key

QGWQMLAZUPRXGK-ZGGKBRPKSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CC(C)C

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C

Origin of Product

United States

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